S-Ethenyl dipropylcarbamothioate S-Ethenyl dipropylcarbamothioate
Brand Name: Vulcanchem
CAS No.: 101622-02-0
VCID: VC19187271
InChI: InChI=1S/C9H17NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h6H,3-5,7-8H2,1-2H3
SMILES:
Molecular Formula: C9H17NOS
Molecular Weight: 187.30 g/mol

S-Ethenyl dipropylcarbamothioate

CAS No.: 101622-02-0

Cat. No.: VC19187271

Molecular Formula: C9H17NOS

Molecular Weight: 187.30 g/mol

* For research use only. Not for human or veterinary use.

S-Ethenyl dipropylcarbamothioate - 101622-02-0

Specification

CAS No. 101622-02-0
Molecular Formula C9H17NOS
Molecular Weight 187.30 g/mol
IUPAC Name S-ethenyl N,N-dipropylcarbamothioate
Standard InChI InChI=1S/C9H17NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h6H,3-5,7-8H2,1-2H3
Standard InChI Key CHWUJYMFPBAARB-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)C(=O)SC=C

Introduction

Chemical Identity and Nomenclature Clarification

Structural Characteristics

EPTC (CAS 759-94-4) is systematically named as S-ethyl dipropylcarbamothioate, with the molecular formula C₉H₁₉NOS and a molar mass of 189.32 g/mol . The molecule consists of a dipropylcarbamoyl group (–N(Pr)₂C(O)–) linked to a thioethyl moiety (–S–CH₂CH₃). X-ray crystallography and spectroscopic analyses confirm a planar carbamothioate group, with the sulfur atom exhibiting nucleophilic character due to lone pair availability .

Common Misconceptions

The term "S-Ethenyl" occasionally appears in non-peer-reviewed sources, likely arising from typographical errors or misinterpretation of the ethyl group. Ethenyl (vinyl, CH₂=CH–) substitution would alter the molecular formula to C₉H₁₇NOS and significantly impact physicochemical properties. Regulatory databases and chemical inventories uniformly identify the compound as S-ethyl derivatives .

Physicochemical Properties

EPTC's herbicidal efficacy is closely tied to its physical and chemical characteristics, which influence environmental mobility and application methods:

PropertyValueConditionsSource
Density0.95 g/cm³30°C
Melting Point25°C
Boiling Point127°C20 torr
Vapor Pressure3.192 Pa25°C
Water Solubility365 mg/L20°C
Log P (Octanol-Water)3.24
Refractive Index1.475030°C

These properties underscore EPTC's volatility (vapor pressure > 1 Pa) and moderate hydrophobicity, necessitating soil incorporation post-application to minimize atmospheric loss . The compound's stability in aqueous environments (pH 5–9) and susceptibility to oxidative degradation are critical for its environmental persistence profile .

Synthesis and Industrial Production

Conventional Synthetic Routes

EPTC is synthesized via two primary methods:

  • Phosgene Route: Dipropylamine reacts with phosgene (COCl₂) to form dipropylcarbamoyl chloride, which subsequently undergoes nucleophilic substitution with ethanethiol .

  • Thionyl Chloride Method: Direct reaction of dipropylamine with ethylthionoyl chloride (Cl–S–CH₂CH₃) in alkaline conditions, bypassing intermediate isolation .

The phosgene method dominates industrial production despite safety concerns, achieving yields >85% with optimized reaction stoichiometry .

Byproduct Management

Synthesis generates HCl gas, necessitating scrubbers to prevent equipment corrosion. Recent advances employ continuous-flow reactors to enhance heat dissipation and reduce byproduct formation .

Agricultural Applications and Mechanism of Action

Target Crops and Weeds

EPTC is registered for use in corn, cotton, citrus orchards, and sugar beet systems, controlling monocot weeds (e.g., Echinochloa crus-galli) and broadleaf species (e.g., Portulaca oleracea) . Application rates range from 1.0–3.0 kg/ha, depending on soil organic matter content .

Biochemical Inhibition Pathways

EPTC inhibits acetyl-CoA carboxylase (ACCase) and fatty acid elongation in susceptible plants, disrupting lipid biosynthesis. Metabolic activation via cytochrome P-450 enzymes converts EPTC to sulfoxide derivatives, which alkylate glutathione and deplete cellular thiol pools .

Environmental Fate and Microbial Degradation

Abiotic Degradation

Hydrolysis half-lives range from 14 days (pH 9) to >1 year (pH 5), with photolytic cleavage of the C–S bond contributing to field dissipation . Volatilization accounts for 15–30% of applied EPTC in low-organic soils .

Biodegradation Pathways

Rhodococcus sp. strain NI86/21 employs a cytochrome P-450 system (ThcB) to oxidize EPTC to water-soluble metabolites. Aldehyde dehydrogenases further catabolize intermediates into CO₂ and propionaldehyde, enabling complete mineralization within 21 days in aerobic soils .

Recent Advances and Research Directions

Safener Synergism

Co-application with dichlormid reduces EPTC phytotoxicity in maize by inducing glutathione-S-transferase (GST) activity, enhancing herbicide detoxification in crops .

Nanoformulation Development

Encapsulation in chitosan-polyacrylate nanoparticles (200–300 nm) decreases volatilization by 40% and extends soil residual activity to 60 days, addressing key limitations of conventional formulations .

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